Cas no 72748-99-3 ((R)-(+)-1-Amino-2-(methoxymethyl)pyrrolidine)

(R)-(+)-1-Amino-2-(methoxymethyl)pyrrolidine Chemical and Physical Properties
Names and Identifiers
-
- (R)-(+)-1-AMINO-2-(METHOXYMETHYL)PYRROLIDINE
- (2R)-2-(methoxymethyl)pyrrolidin-1-amine
- (R)1-Amino-2-methoxy methylpyrrolidine
- (R)-2-(Methoxymethyl)pyrrolidin-1-amine
- 1-Pyrrolidinamine,2-(methoxymethyl)-, (2R)-
- RAMP
- 1-Pyrrolidinamine, 2-(methoxymethyl)-, (2R)-
- (R)-1-Amino-2-(methoxymethyl)pyrrolidine
- (R)-1-(+)amino-2-methoxymethylpyrrolidine
- 2-(Methoxymethyl)-1-pyrrolidinamine #
- PubChem8114
- BWSIKGOGLDNQBZ-ZCFIWIBFSA-N
- SBB017518
- FCH3469596
- (r)-1-amino-2-methoxymethylpyrrolidine
- (r)-1-amino
- 72748-99-3
- MFCD00010622
- AM101197
- (R)-(+)-1-Amino-2-(methoxymethyl)pyrrolidine, 96%
- A1337
- A837606
- (R)-(+)-1-amino-2-methoxymethylpyrrolidine
- AKOS015855068
- SCHEMBL1204532
- (r)-1-amino-2-methoxymethyl pyrrolidine
- AS-39231
- (r)-1-amino-2-methoxymethylpyrrolidine (ramp)
- CS-0313906
- ( R)-(+)-1-Amino-2-(methoxymethyl)pyrrolidine
- (R)-2-(METHOXYMETHYL)PYRROLIDIN-1-AMINE (RAMP)
- (R)-(+)-1-Amino-2-(methoxymethyl)pyrrolidine
-
- MDL: MFCD00010622
- Inchi: 1S/C6H14N2O/c1-9-5-6-3-2-4-8(6)7/h6H,2-5,7H2,1H3/t6-/m1/s1
- InChI Key: BWSIKGOGLDNQBZ-ZCFIWIBFSA-N
- SMILES: O(C([H])([H])[H])C([H])([H])[C@@]1([H])C([H])([H])C([H])([H])C([H])([H])N1N([H])[H]
Computed Properties
- Exact Mass: 130.11100
- Monoisotopic Mass: 130.111
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 9
- Rotatable Bond Count: 2
- Complexity: 87.1
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.1
- Tautomer Count: nothing
- Topological Polar Surface Area: 38.5
- Surface Charge: 0
Experimental Properties
- Color/Form: Colorless transparent liquid.
- Density: 0.97 g/mL at 25 °C(lit.)
- Boiling Point: 42 °C/1.8 mmHg(lit.)
- Flash Point: Fahrenheit: 161.6 ° f < br / > Celsius: 72 ° C < br / >
- Refractive Index: n20/D 1.465(lit.)
- PSA: 38.49000
- LogP: 0.60910
- Optical Activity: [α]18/D +79°, neat
- Solubility: Not determined.
(R)-(+)-1-Amino-2-(methoxymethyl)pyrrolidine Security Information
-
Symbol:
- Prompt:warning
- Hazard Statement: H227-H315-H319
- Warning Statement: P210-P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313-P370+P378-P403+P235-P501
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 36/37/38
- Safety Instruction: S26; S36; S24/25
- FLUKA BRAND F CODES:10-23
-
Hazardous Material Identification:
- Storage Condition:2-8°C
- Risk Phrases:R36/37/38
(R)-(+)-1-Amino-2-(methoxymethyl)pyrrolidine Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
(R)-(+)-1-Amino-2-(methoxymethyl)pyrrolidine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | K11166-250mg |
(R)-(+)-1-Amino-2-(methoxymethyl)pyrrolidine |
72748-99-3 | 90%+ | 250mg |
$298 | 2024-05-24 | |
Chemenu | CM197931-5g |
(R)-2-(Methoxymethyl)pyrrolidin-1-amine |
72748-99-3 | 95% | 5g |
$444 | 2021-08-05 | |
Chemenu | CM197931-1g |
(R)-2-(Methoxymethyl)pyrrolidin-1-amine |
72748-99-3 | 95% | 1g |
$*** | 2023-05-29 | |
Ambeed | A897186-1g |
(R)-2-(Methoxymethyl)pyrrolidin-1-amine |
72748-99-3 | 98% | 1g |
$498.0 | 2024-04-17 | |
Crysdot LLC | CD11066269-250mg |
(R)-2-(Methoxymethyl)pyrrolidin-1-amine |
72748-99-3 | 95+% | 250mg |
$55 | 2024-07-18 | |
eNovation Chemicals LLC | K11166-250mg |
(R)-(+)-1-Amino-2-(methoxymethyl)pyrrolidine |
72748-99-3 | 90%+ | 250mg |
$298 | 2025-02-20 | |
eNovation Chemicals LLC | K11166-1g |
(R)-(+)-1-Amino-2-(methoxymethyl)pyrrolidine |
72748-99-3 | 90%+ | 1g |
$320 | 2025-02-20 | |
Aaron | AR0037BN-100mg |
(R)-(+)-1-Amino-2-(methoxymethyl)pyrrolidine |
72748-99-3 | 90% | 100mg |
$63.00 | 2025-01-21 | |
Ambeed | A897186-100mg |
(R)-2-(Methoxymethyl)pyrrolidin-1-amine |
72748-99-3 | 98% | 100mg |
$110.0 | 2024-04-17 | |
Ambeed | A897186-5g |
(R)-2-(Methoxymethyl)pyrrolidin-1-amine |
72748-99-3 | 98% | 5g |
$1745.0 | 2024-04-17 |
(R)-(+)-1-Amino-2-(methoxymethyl)pyrrolidine Related Literature
-
Shuchen Zhang,Wenfeng Duan,Yanan Xi RSC Adv., 2016,6, 83864-83869
-
Pranjal Chandra,Hui-Bog Noh,Yoon-Bo Shim Chem. Commun., 2013,49, 1900-1902
-
Stefan Haeberle,Thilo Brenner Lab Chip, 2006,6, 776-781
-
Iqbal Ahmad,Mohammad Hassan Baig,Mohammad Shavez Khan,Mohd Shahnawaz Khan,Iftekhar Hassan,Nasser Abdulatif Al-Shabib RSC Adv., 2016,6, 27952-27962
-
Junjun Su,Xin Wen,Weiping Chen,Yang Miao,Fenghong Li,Yue Wang New J. Chem., 2018,42, 5005-5013
Additional information on (R)-(+)-1-Amino-2-(methoxymethyl)pyrrolidine
Introduction to (R)-(+)-1-Amino-2-(methoxymethyl)pyrrolidine (CAS No. 72748-99-3)
1-Amino-2-(methoxymethyl)pyrrolidine, also known as R-(+)-1-amino-2-(methoxymethyl)pyrrolidine, is a chiral compound with the CAS registry number 72748-99-3. This compound belongs to the class of amino pyrrolidines, which are widely studied in organic chemistry and pharmacology due to their unique structural properties and potential applications in drug design. The molecule features a pyrrolidine ring, an amino group at position 1, and a methoxymethyl substituent at position 2, making it a versatile building block for various chemical transformations.
The pyrrolidine ring is a five-membered saturated heterocyclic structure, which is known for its stability and ability to participate in hydrogen bonding. The presence of the amino group (-NH₂) at position 1 introduces nucleophilic properties, while the methoxymethyl group (-CH₂-OCH₃) at position 2 adds electron-donating effects and enhances solubility. These features make (R)-(+)-1-amino-2-(methoxymethyl)pyrrolidine a valuable intermediate in the synthesis of bioactive compounds, particularly in the pharmaceutical industry.
Recent studies have highlighted the role of (R)-(+)-1-amino-2-(methoxymethyl)pyrrolidine in the development of novel therapeutic agents. For instance, researchers have explored its use as a precursor for peptide synthesis, where its chirality and functional groups facilitate the construction of complex molecular architectures. Additionally, this compound has been employed in the synthesis of enantiomerically enriched drugs, leveraging its high enantiomeric excess (ee) to improve pharmacokinetic properties.
One of the most significant advancements involving this compound is its application in the creation of bioisosteres, which are structural analogs that retain similar biological activity but differ in physical properties such as solubility and permeability. By modifying the methoxymethyl group or introducing additional substituents on the pyrrolidine ring, scientists have been able to design molecules with enhanced bioavailability and reduced toxicity.
Furthermore, (R)-(+)-1-amino-2-(methoxymethyl)pyrrolidine has been utilized in asymmetric synthesis strategies. The use of chiral catalysts or auxiliary groups derived from this compound has enabled the selective formation of enantiopure products, which are critical for modern drug discovery. For example, its application in organocatalysis has led to efficient syntheses of complex natural products and synthetic molecules with high optical purity.
The synthesis of (R)-(+)-1-amino-2-(methoxymethyl)pyrrolidine typically involves multi-step processes that combine nucleophilic substitutions, reductions, and stereochemical control techniques. Recent advancements in catalytic asymmetric synthesis have streamlined these processes, reducing production costs and improving yields. For instance, researchers have developed methods using palladium-catalyzed cross-couplings or enzymatic resolutions to achieve high enantiomeric excess during synthesis.
In terms of applications, (R)-(+)-1-amino-2-(methoxymethyl)pyrrolidine has found utility in various fields beyond pharmaceuticals. It serves as a key intermediate in agrochemicals, where its structural flexibility allows for the creation of herbicides and insecticides with improved efficacy. Additionally, it has been explored for use in materials science, particularly in the development of advanced polymers and coatings that require specific mechanical or chemical properties.
The growing interest in green chemistry has also influenced the utilization of (R)-(+)-1-amino-2-(methoxymethyl)pyrrolidine. Researchers are increasingly focusing on sustainable methods for its production and application, such as using renewable feedstocks or implementing energy-efficient reaction conditions. These efforts align with global initiatives to reduce environmental impact while maintaining high standards of product quality.
In conclusion, (R)-(+)-1-amino-2-(methoxymethyl)pyrrolidine (CAS No. 72748-99-3) stands out as a pivotal compound in contemporary chemical research. Its unique structure, chiral properties, and functional versatility make it an invaluable tool across multiple disciplines. As scientific advancements continue to unfold, this compound is expected to play an even more prominent role in driving innovation and delivering novel solutions to pressing challenges in medicine, agriculture, and materials science.
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